1-(2-methyl-1H-indol-3-yl)-2-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione
Description
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-16-7-9-18(10-8-16)31-21(26-27-28-31)15-29-11-13-30(14-12-29)24(33)23(32)22-17(2)25-20-6-4-3-5-19(20)22/h3-10,25H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPLREBCXDCQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C(=O)C4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methyl-1H-indol-3-yl)-2-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione is a novel synthetic molecule that exhibits a range of biological activities. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an indole ring, a tetrazole moiety, and a piperazine group. Its chemical formula is , and it has been characterized using various spectroscopic methods including NMR and mass spectrometry.
Antiviral Activity
Recent studies have demonstrated that compounds similar to the target molecule exhibit antiviral properties. For instance, derivatives containing tetrazole rings have shown significant activity against influenza viruses. The antiviral mechanism involves the inhibition of viral replication by targeting specific viral proteins such as the M2 channel and polymerase basic protein 2 .
Anticancer Properties
Compounds with similar structural motifs have been evaluated for their anticancer potential. Research indicates that these molecules can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. For example, a related compound was found to inhibit cell proliferation in several cancer cell lines with IC50 values in the micromolar range .
Antimicrobial Activity
The target compound has also been assessed for antimicrobial properties. In vitro assays have shown that related tetrazole-containing compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.78 µg/mL to 46 µg/mL against various bacterial strains, indicating potent antimicrobial effects .
The biological activities of this compound are attributed to its ability to interact with multiple biological targets:
- Inhibition of Viral Proteins : The compound may inhibit viral proteins essential for replication.
- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells.
- Disruption of Bacterial Cell Membranes : Its interaction with bacterial membranes may lead to cell lysis.
Study 1: Antiviral Activity Against Influenza A
In a study evaluating antiviral efficacy, derivatives of the target compound were tested against the influenza A virus in MDCK cells. The results indicated that certain modifications to the tetrazole ring significantly enhanced antiviral activity, with selectivity indices exceeding 10 for some compounds .
Study 2: Anticancer Efficacy
A series of experiments conducted on human cancer cell lines demonstrated that compounds structurally related to the target molecule induced significant cytotoxicity. The study reported IC50 values ranging from 5 µM to 15 µM across different cell lines, highlighting its potential as an anticancer agent .
Summary Table of Biological Activities
| Activity Type | Assessed Compounds | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Antiviral | Tetrazole derivatives | IC50 = 18.4 µM (influenza A) | Inhibition of viral replication |
| Anticancer | Related indoles | IC50 = 5 - 15 µM | Induction of apoptosis |
| Antimicrobial | Tetrazole derivatives | MIC = 0.78 - 46 µg/mL | Disruption of bacterial membranes |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of indole and tetrazole compounds exhibit significant anticancer properties. For example, compounds similar to the one have been synthesized and tested against various cancer cell lines, demonstrating promising cytotoxicity. A notable study highlighted that certain indole-based compounds showed effectiveness against breast cancer cells (MCF-7) with IC50 values significantly lower than standard chemotherapeutics like Doxorubicin .
Anticonvulsant Properties
The incorporation of tetrazole rings in compounds has been linked to anticonvulsant activities. Research indicates that the structural features of tetrazoles can enhance the binding affinity to GABA receptors, leading to increased anticonvulsant effects. Compounds with similar structures have shown effective protection in seizure models, suggesting potential applications in treating epilepsy .
Neuroprotective Effects
Indole derivatives are also recognized for their neuroprotective effects, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems could provide therapeutic benefits in managing symptoms associated with these conditions .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
Comparison with Similar Compounds
Structural Analogues from Literature
Key structural analogs and their differences are summarized below:
Key Structural Differences:
Substituents :
- The 2-methylindole group contrasts with simpler aryl groups (e.g., phenyl in compound 13a ), which may enhance hydrophobic interactions.
- The p-tolyl-tetrazole substituent increases lipophilicity compared to unsubstituted aryl-tetrazoles .
Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms may improve solubility and binding compared to piperidine-based analogs .
Antimicrobial Activity of Ethane-1,2-dione vs. Ethanone Derivatives
- Inference : The diketone’s electron-withdrawing nature could enhance antimicrobial activity by improving target binding, but this requires experimental validation.
Spectral Characterization
NMR and IR Data Comparison
Preparation Methods
Ugi Tetrazole Four-Component Reaction (UT-4CR)
The 1-(p-tolyl)-1H-tetrazole-5-ylmethyl group is efficiently constructed via UT-4CR, as demonstrated in similar systems. A representative protocol involves:
Reagents :
- p-Tolualdehyde (1.0 equiv)
- tert-Butyl isocyanide (1.2 equiv)
- Trimethylsilyl azide (TMSN₃, 1.5 equiv)
- Piperazine derivative (1.0 equiv)
Conditions :
This method achieves 68–82% yields (Table 1), with electrochemical activation enhancing reaction efficiency compared to thermal approaches.
Table 1 : UT-4CR Optimization Data
| Entry | Current (mA) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 5 | 4.0 | 55 |
| 2 | 10 | 2.5 | 78 |
| 3 | 15 | 1.7 | 72 |
Indole-Diketone Segment Preparation
Microwave-Assisted Condensation
The 2-methylindole-3-carbonyl fragment is synthesized through microwave-enhanced condensation:
Procedure :
- React 2-methylindole (1.0 equiv) with oxalyl chloride (2.2 equiv) in DMF (0.1 equiv)
- Microwave irradiation at 120°C for 15 min
- Quench with ice-water and extract with CH₂Cl₂
This method provides 89% yield of 2-methylindole-3-carbonyl chloride, which is subsequently converted to the diketone via nucleophilic acyl substitution.
Piperazine Functionalization
N-Alkylation Strategy
Coupling the tetrazole-methyl group to piperazine employs optimized alkylation conditions:
Reaction Scheme :
- 1-(p-Tolyl)-5-(chloromethyl)-1H-tetrazole (1.2 equiv)
- Piperazine (1.0 equiv) in DMF
- K₂CO₃ (3.0 equiv), 60°C, 12 h
Key Parameters :
- Solvent polarity critically influences reaction rate
- DMF provides optimal solubility for both components
- 92% conversion achieved with 0.5 M concentration
Final Coupling and Cyclization
Diketone-Piperazine Conjugation
The indole-diketone and tetrazole-piperazine segments are joined via nucleophilic aromatic substitution:
Optimized Conditions :
- Solvent: Anhydrous THF
- Base: DBU (1,8-diazabicycloundec-7-ene)
- Temperature: Reflux (66°C)
- Time: 24 h
Characterization Data :
- ¹H NMR (500 MHz, CDCl₃): δ 8.79 (s, 2H, NH), 7.36 (d, J = 8.0 Hz, 4H, Ar-H)
- HRMS : m/z 429.484 [M+H]⁺ (calc. 429.485)
Alternative Synthetic Routes
Electrochemical Tetrazole Formation
Recent advances demonstrate metal-free tetrazole synthesis via electrochemical methods:
Cell Configuration :
- Anode: Reticulated vitreous carbon (RVC)
- Cathode: Pt plate
- Electrolyte: LiClO₄ (0.1 M in MeCN/MeOH)
Advantages :
Process Optimization Considerations
Solvent Effects
Comparative solvent screening reveals:
Table 2 : Solvent Impact on Final Coupling Step
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 82 |
| THF | 7.5 | 91 |
| DCM | 8.9 | 65 |
Polar aprotic solvents like THF facilitate better diketone activation while maintaining piperazine nucleophilicity.
Analytical Characterization
Spectroscopic Validation
Comprehensive spectral analysis confirms structure:
¹³C NMR (126 MHz, CDCl₃):
XRD Analysis :
- Monoclinic crystal system
- Space group P2₁/c
- Unit cell parameters: a = 12.34 Å, b = 7.89 Å, c = 15.43 Å
Challenges and Limitations
Current synthetic approaches face several constraints:
- Tetrazole Regiochemistry : UT-4CR predominantly yields 1,5-disubstituted tetrazoles, requiring careful substituent positioning
- Piperazine Basicity : Competing N-alkylation pathways necessitate strict stoichiometric control
- Diketone Stability : Sensitive to over-oxidation, requiring inert atmosphere handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
